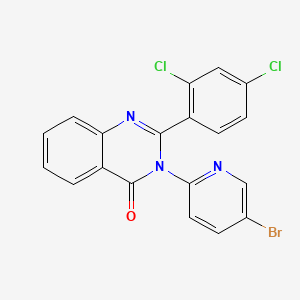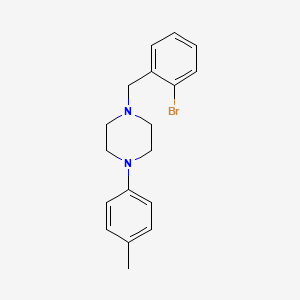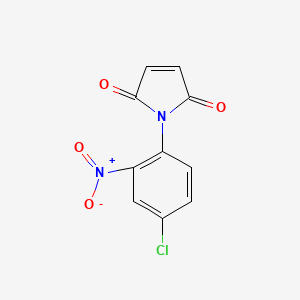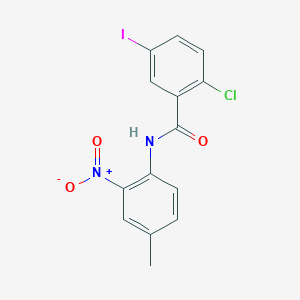
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This molecule has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone binds to the ATP-binding site of EGFR, thereby preventing the phosphorylation of downstream signaling molecules such as AKT and ERK. This inhibition of downstream signaling pathways leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be a reversible inhibitor of EGFR, with a dissociation constant (Kd) of 5.2 nM.
Biochemical and Physiological Effects:
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to have a potent inhibitory effect on EGFR, with an IC50 value of 25 nM. In addition to its inhibitory effect on cancer cell proliferation, 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has also been shown to inhibit angiogenesis and metastasis in preclinical models. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be well-tolerated in animal models, with no significant toxicities observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone is a well-established inhibitor of EGFR, and its potency and selectivity have been extensively characterized in the literature. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying the role of EGFR in cancer biology. However, 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has limitations in terms of its selectivity, as it can also inhibit other receptor tyrosine kinases such as HER2 and HER4. Therefore, caution should be exercised when interpreting the results of experiments using 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone as an EGFR inhibitor.
Direcciones Futuras
There are several future directions for research on 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone. One area of interest is the development of more selective EGFR inhibitors that do not inhibit other receptor tyrosine kinases. Another area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, there is a need for further preclinical and clinical studies to determine the efficacy and safety of 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone in cancer treatment. Overall, 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has significant potential as a tool for studying the role of EGFR in cancer biology and as a potential therapeutic agent for cancer treatment.
Métodos De Síntesis
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 5-bromo-2-chloropyridine with 2,4-dichloroaniline, followed by cyclization and deprotection steps. The final product is obtained through recrystallization and purification steps. This synthesis method has been well-established in the literature, and the purity of 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone can be confirmed through various analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer treatment. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation promotes tumor growth and survival. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone inhibits EGFR by binding to its ATP-binding site, thereby blocking the downstream signaling pathways that promote tumor growth. 3-(5-bromo-2-pyridinyl)-2-(2,4-dichlorophenyl)-4(3H)-quinazolinone has been shown to be effective in inhibiting the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrCl2N3O/c20-11-5-8-17(23-10-11)25-18(13-7-6-12(21)9-15(13)22)24-16-4-2-1-3-14(16)19(25)26/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJLXKFMPUVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrCl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5066081.png)
![N-(2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B5066097.png)
![2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5066102.png)
![N~2~-cyclohexyl-N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5066109.png)

![7-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5066125.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-phenylbenzamide](/img/structure/B5066128.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B5066140.png)
![N-{1-[1-(4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5066144.png)
![N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5066152.png)

![2-(4-methoxyphenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5066169.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)